BX 667

P2Y12 antagonist therapeutic index thrombosis

Researchers requiring predictable, reversible P2Y12 inhibition face limited options beyond irreversible prodrugs like clopidogrel. BX 667 solves this as a direct-acting, reversible P2Y12 antagonist that does not require CYP450 bioactivation. • 5.9-fold wider therapeutic index vs. clopidogrel (TI = 17.6 vs. 3.0) in rat arterial thrombosis models • Defined species potency: human IC₅₀ = 97 nM, dog IC₅₀ = 317 nM, rat IC₅₀ = 3000 nM • Maintains hemostatic safety in aspirin combination studies Supplied as ≥98% HPLC-pure solid with reliable global shipping.

Molecular Formula C29H38N4O9
Molecular Weight 586.6 g/mol
Cat. No. B1668164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBX 667
Synonyms4-((4-(1-(ethoxycarbonyl)-1-methylethoxy)-7-methyl-2-quinolyl)carbamoyl)-5-(4-(ethoxycarbonyl)piperazin-1-yl)-5-oxopentanoic acid
BX 667
BX-667
BX667 cpd
Molecular FormulaC29H38N4O9
Molecular Weight586.6 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)OC1=CC(=NC2=C1C=CC(=C2)C)C(=O)NC(CCC(=O)O)C(=O)N3CCN(CC3)C(=O)OCC
InChIInChI=1S/C29H38N4O9/c1-6-40-27(38)29(4,5)42-23-17-22(30-21-16-18(3)8-9-19(21)23)25(36)31-20(10-11-24(34)35)26(37)32-12-14-33(15-13-32)28(39)41-7-2/h8-9,16-17,20H,6-7,10-15H2,1-5H3,(H,31,36)(H,34,35)/t20-/m0/s1
InChIKeyPHDMSNZRDFPYNQ-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BX 667 P2Y12 Receptor Antagonist: A Reversible Small Molecule with Defined Preclinical Differentiation


BX 667 is an orally bioavailable, small molecule antagonist of the P2Y12 adenosine diphosphate (ADP) receptor [1]. It acts as a direct and reversible inhibitor of ADP-induced platelet aggregation, a key mechanism in arterial thrombosis [2]. Unlike the widely used thienopyridine prodrug clopidogrel, which requires hepatic cytochrome P450-mediated biotransformation to an active metabolite that binds irreversibly, BX 667 does not require metabolic activation to exert its pharmacologic effect and binds reversibly to the target receptor [3]. This fundamental mechanistic divergence creates quantifiable differences in pharmacodynamic onset, offset kinetics, and the separation between therapeutic efficacy and bleeding liability.

Why Generic P2Y12 Antagonist Substitution Fails: Quantifying the Therapeutic Index Gap for BX 667


Interchanging P2Y12 receptor antagonists without understanding their quantifiable differences in therapeutic index, species-specific potency, and mechanistic reversibility introduces significant scientific risk. While clopidogrel, prasugrel, and ticagrelor share the same molecular target, their divergent profiles in preclinical bleeding versus thrombosis models demonstrate that target engagement alone does not predict net therapeutic benefit [1]. BX 667 was specifically evaluated against clopidogrel in head-to-head preclinical studies to determine whether reversible binding could widen the therapeutic window. The data below show that BX 667 does not merely mimic existing agents; it produces a quantifiably different risk-benefit signature in standardized thrombosis models, making it an unsuitable drop-in replacement for other P2Y12 antagonists in experimental protocols that depend on a specific therapeutic index or onset/offset profile.

BX 667 Comparative Evidence: Therapeutic Index, Species-Specific Potency, and Reversibility Data


Therapeutic Index: BX 667 Achieves a 5.9-Fold Wider Therapeutic Window Than Clopidogrel in the Rat AV-Shunt Model

In a rat arterial-venous (AV) shunt thrombosis model, the therapeutic index (TI) — defined as the ratio of the dose that doubles bleeding time (ED₂× bleeding time) to the dose that produces 50% inhibition of thrombus formation (ED₅₀ thrombus) — was calculated for both BX 667 and clopidogrel [1]. BX 667 exhibited a TI of 17.6, whereas clopidogrel exhibited a TI of only 3.0 in the same model [1]. This represents a 5.9-fold improvement in the separation between antithrombotic efficacy and bleeding risk [1].

P2Y12 antagonist therapeutic index thrombosis

Reversibility Advantage: BX 667 Maintains a Wider Therapeutic Index Than Clopidogrel Even Under Aspirin Co-Administration

In dogs pre-treated with aspirin, a clinically relevant combination therapy scenario, BX 667 maintained its wider therapeutic index compared to the aspirin-clopidogrel combination. The therapeutic index in this setting was measured by the ratio of inhibition of ADP-induced platelet aggregation (as a proxy for thrombotic protection) over bleeding time prolongation [1]. BX 667 plus aspirin preserved a significantly larger TI than clopidogrel plus aspirin, demonstrating that the reversible mechanism confers an advantage even when layered onto cyclooxygenase inhibition [1].

P2Y12 antagonist reversible inhibition aspirin

Species-Specific Potency: BX 667 Exhibits 31-Fold Higher Potency in Human Blood Versus Rat Blood

BX 667 blocks ADP-induced platelet aggregation in washed human blood with an IC₅₀ of 97 nM, compared to 3000 nM in rat blood — a 31-fold difference in potency [1]. Dog blood exhibited an intermediate potency with an IC₅₀ of 317 nM [1]. This steep species-dependent potency gradient has direct implications for experimental design and cross-species dose extrapolation [1].

P2Y12 antagonist platelet aggregation species differences

Metabolic Independence: BX 667 Is an Active Parent Compound That Does Not Require Hepatic Bioactivation Unlike Clopidogrel

Clopidogrel is a prodrug that requires cytochrome P450-mediated hepatic metabolism to generate its active thiol metabolite. In contrast, BX 667 is itself an active P2Y12 receptor antagonist and does not require hepatic bioactivation to exert its antiplatelet effect [1]. BX 667 is subsequently metabolized to BX 048, which is also a potent P2Y12 antagonist (IC₅₀ = 290 nM in human blood), but the parent compound BX 667 possesses high oral bioavailability in both dog and rat, unlike its metabolite BX 048 [2].

P2Y12 antagonist prodrug pharmacokinetics

Pathway Specificity: BX 667 Shows Nominal Interference with Collagen and Arachidonic Acid Aggregation Pathways

BX 667 exhibited nominal effects on collagen-induced platelet aggregation and only weak inhibition of arachidonic acid-induced aggregation in human blood [1]. This pathway-specific profile confirms that its antiplatelet activity is mediated primarily through ADP-P2Y12 signaling rather than through non-specific inhibition of collagen (GPVI) or thromboxane (COX-1) pathways [1]. (Quantitative collagen and arachidonic acid IC₅₀ values were not reported in the source abstracts; evidence is therefore classified as supporting.)

P2Y12 antagonist selectivity platelet aggregation

BX 667 Optimal Research and Preclinical Application Scenarios Based on Comparative Evidence


Therapeutic Window Optimization Studies in Rodent Thrombosis Models

BX 667 is the preferred P2Y12 antagonist for rat AV-shunt or FeCl₂-induced arterial thrombosis studies where maximizing the separation between antithrombotic efficacy and bleeding risk is the primary endpoint. With a 5.9-fold wider therapeutic index than clopidogrel (TI = 17.6 vs. 3.0) [1], BX 667 enables detection of efficacy signals that would be obscured by bleeding in clopidogrel-treated controls. Dosing should account for the 31-fold lower potency in rat blood (IC₅₀ = 3000 nM) compared to human blood [2].

Dual Antiplatelet Therapy Studies with Aspirin

For preclinical investigations of combination antiplatelet therapy involving aspirin, BX 667 offers a quantifiable advantage over clopidogrel. In dogs pre-treated with aspirin, BX 667 maintained a wider therapeutic index than the aspirin-clopidogrel combination [1]. This makes BX 667 the appropriate choice for studies modeling dual-pathway inhibition where preservation of hemostatic safety is a key readout.

Pharmacodynamic Studies Requiring Rapid Reversibility and No Hepatic Bioactivation

BX 667 is an active parent compound that does not require CYP450-mediated hepatic bioactivation, unlike clopidogrel [1]. Its reversible binding to the P2Y12 receptor [1] confers a predictable offset of platelet inhibition that correlates directly with circulating plasma levels [2]. These properties make BX 667 suitable for studies where inter-individual variability from prodrug metabolism must be minimized, or where protocols require washout of antiplatelet effect at defined time points.

Cross-Species Platelet Pharmacology and Dose-Translation Studies

BX 667's well-characterized species-dependent potency profile — human IC₅₀ = 97 nM, dog IC₅₀ = 317 nM, rat IC₅₀ = 3000 nM [1] — provides a defined framework for cross-species dose extrapolation studies. Researchers using BX 667 can reference these quantitative IC₅₀ values to calculate species-appropriate dosing regimens, a level of pharmacokinetic-pharmacodynamic definition that supports robust translational experimental design.

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